3-(DImethylamino)-4-methanesulfonylbenzoicacid
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Overview
Description
3-(Dimethylamino)-4-methanesulfonylbenzoic acid is an organic compound that features both a dimethylamino group and a methanesulfonyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-4-methanesulfonylbenzoic acid typically involves the introduction of the dimethylamino group and the methanesulfonyl group onto a benzoic acid derivative. One common method involves the sulfonation of 3-(dimethylamino)benzoic acid using methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete sulfonation.
Industrial Production Methods
On an industrial scale, the production of 3-(dimethylamino)-4-methanesulfonylbenzoic acid may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-4-methanesulfonylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The dimethylamino and methanesulfonyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or sulfonates, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(Dimethylamino)-4-methanesulfonylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(dimethylamino)-4-methanesulfonylbenzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methanesulfonyl group can act as an electrophilic center, facilitating various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)benzoic acid: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.
4-Methanesulfonylbenzoic acid: Lacks the dimethylamino group, reducing its ability to participate in hydrogen bonding and electrostatic interactions.
3-(Dimethylamino)-4-methylbenzoic acid: Contains a methyl group instead of a methanesulfonyl group, altering its reactivity and applications.
Uniqueness
3-(Dimethylamino)-4-methanesulfonylbenzoic acid is unique due to the presence of both the dimethylamino and methanesulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(dimethylamino)-4-methylsulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-11(2)8-6-7(10(12)13)4-5-9(8)16(3,14)15/h4-6H,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSXHHAVPNSLRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)C(=O)O)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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